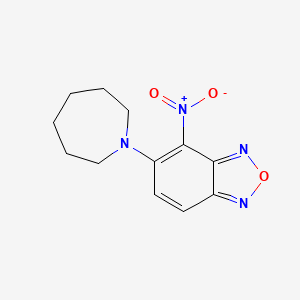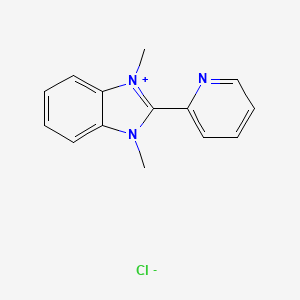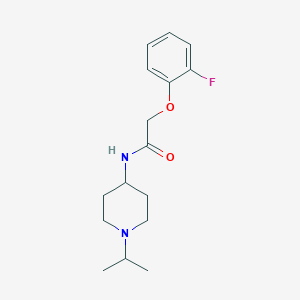
5-(1-azepanyl)-4-nitro-2,1,3-benzoxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-azepanyl)-4-nitro-2,1,3-benzoxadiazole, commonly known as ANBD, is a fluorescent probe that has been widely used in various scientific research applications. It is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. ANBD is known for its high quantum yield, photostability, and sensitivity to changes in its environment.
作用机制
ANBD is a fluorescent probe that undergoes changes in its fluorescence properties in response to changes in its environment. The mechanism of action of ANBD involves the interaction of the probe with the local environment, which leads to changes in its fluorescence properties. ANBD is known to be sensitive to changes in the polarity, fluidity, and organization of lipid bilayers and membranes.
Biochemical and Physiological Effects:
ANBD has been shown to have minimal biochemical and physiological effects. It is not known to interact with any biological molecules or systems. ANBD is a non-toxic and non-cytotoxic compound that can be safely used in various scientific research applications.
实验室实验的优点和局限性
ANBD has several advantages as a fluorescent probe for scientific research applications. It is highly sensitive, photostable, and has a high quantum yield. ANBD can be incorporated into lipid bilayers and membranes, where it can undergo changes in its fluorescence properties in response to changes in the local environment. However, ANBD also has some limitations. It is not suitable for use in aqueous solutions, as it is insoluble in water. ANBD is also sensitive to changes in temperature and pH, which can affect its fluorescence properties.
未来方向
ANBD has several potential future directions for scientific research applications. It can be further developed as a fluorescent probe for studying the properties of lipid bilayers and membranes. ANBD can also be used in combination with other probes and techniques to study the complex interactions between lipids and proteins in membranes. Furthermore, ANBD can be used as a tool for drug discovery and development, as it can be used to screen for compounds that interact with lipid bilayers and membranes. Overall, ANBD has great potential for further scientific research and development.
合成方法
The synthesis of ANBD involves the reaction of 2-nitrobenzoyl chloride with 1-aminooctane in the presence of triethylamine. The resulting intermediate is then reacted with o-phenylenediamine to obtain the final product. The synthesis of ANBD is relatively straightforward and can be carried out on a large scale.
科学研究应用
ANBD has been extensively used in various scientific research applications. It is commonly used as a fluorescent probe to study the properties of lipid bilayers and membranes. ANBD can be incorporated into lipid bilayers and membranes, where it undergoes changes in its fluorescence properties in response to changes in the local environment. This property of ANBD has been used to study the fluidity, polarity, and organization of lipid bilayers and membranes.
属性
IUPAC Name |
5-(azepan-1-yl)-4-nitro-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c17-16(18)12-10(15-7-3-1-2-4-8-15)6-5-9-11(12)14-19-13-9/h5-6H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAHPNVKGPUQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C3=NON=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone](/img/structure/B5035389.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5035392.png)
![2-bromo-4-chloro-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5035396.png)
![2-(4-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5035400.png)

![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5035414.png)

![6-(4-bromobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035446.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5035447.png)

![3-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]pyridine](/img/structure/B5035458.png)
![N-(diphenylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5035463.png)
![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)
![3-methyl-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5035481.png)